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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 2-(1-Methylhydrazino)quinoxaline. The information is
intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Properties and Data

2-(1-Methylhydrazino)quinoxaline, with the CAS number 16621-55-9, is a heterocyclic
compound featuring a quinoxaline core substituted with a methylhydrazino group. Its chemical
structure and key properties are summarized below.

Table 1: Physical and Chemical Properties
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Property Value Source
Molecular Formula CoH1oNa4 ECHEMI[1]
Molecular Weight 174.21 g/mol Sigma-Aldrich[2]
Appearance Off-white powder ECHEMI[1]
Melting Point 107 °C ECHEMI[1]
Boiling Point 341.2 °C ECHEMI[1]
Density 1.288 g/cm3 ECHEMI[1]
Flash Point 160.1 °C ECHEMI[1]
XLogP3 1.64 ECHEMI[1]
Topological Polar Surface Area  55.04 A2 ECHEMI[1]
Hydrogen Bond Donor Count 1 ECHEMI[1]

Hydrogen Bond Acceptor
4 ECHEMI[1]
Count

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(1-
Methylhydrazino)quinoxaline is not readily available in the reviewed literature, a plausible
and commonly employed synthetic route involves the nucleophilic substitution of a leaving
group, typically a halogen, at the 2-position of the quinoxaline ring with methylhydrazine.

A general procedure, adapted from the synthesis of similar hydrazinoquinoxaline derivatives, is
provided below.[3][4]

General Experimental Protocol: Synthesis of 2-(1-
Methylhydrazino)quinoxaline

Materials:

e 2-Chloroquinoxaline
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e Methylhydrazine

e Anhydrous ethanol or other suitable solvent (e.g., DMF)
» Triethylamine or other non-nucleophilic base (optional)
Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-
chloroquinoxaline (1 equivalent) in anhydrous ethanol.

e Add methylhydrazine (1.1-1.5 equivalents) to the solution. If desired, a non-nucleophilic base
such as triethylamine can be added to scavenge the HCI formed during the reaction.

» Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer
chromatography (TLC).

e Upon completion of the reaction, allow the mixture to cool to room temperature.

e The product may precipitate out of the solution upon cooling. If so, collect the solid by
filtration.

« If the product does not precipitate, the solvent can be removed under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol,
methanol) or by column chromatography on silica gel.

Diagram 1: Proposed Synthesis of 2-(1-Methylhydrazino)quinoxaline
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Proposed synthetic route.

Spectroscopic Characterization (Predicted)

As experimental spectra for 2-(1-Methylhydrazino)quinoxaline are not available, the following
are predicted characteristic spectral features based on the analysis of structurally similar
quinoxaline derivatives.[5][6]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

Aromatic protons on the quinoxaline ring are
expected to appear in the range of 4 7.0-8.5
m. The methyl group protons would likely be
14 NMR pp. yl group p Yy
a singlet around & 2.5-3.5 ppm. The N-H proton
would appear as a broad singlet, and its

chemical shift would be solvent-dependent.

Aromatic carbons of the quinoxaline ring are

expected in the range of 6 110-150 ppm. The
13C NMR _ _ _

methyl carbon would likely appear in the upfield

region, around & 30-40 ppm.

Characteristic peaks would include N-H
stretching vibrations around 3200-3400 cm™1, C-
IR (Infrared) Spectroscopy H stretching of the aromatic ring around 3000-
3100 cm™1, and C=N and C=C stretching
vibrations in the 1500-1650 cm~1 region.

The molecular ion peak (M*) would be expected
M Spect try (MS) at m/z 174. Subsequent fragmentation may
ass Spectrometr
P Y involve the loss of the methyl group or cleavage

of the hydrazine moiety.

Reactivity and Potential Applications

Hydrazinoquinoxalines are versatile intermediates in organic synthesis. The hydrazino group
can undergo various reactions, including condensation with aldehydes and ketones to form
hydrazones, and cyclization reactions to generate fused heterocyclic systems like
triazoloquinoxalines.[3][4] These derivatives are of significant interest in medicinal chemistry.

Biological Activity and Signaling Pathways

While no specific biological studies on 2-(1-Methylhydrazino)quinoxaline have been
identified, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological
activities, including:
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» Antimicrobial Activity: Many quinoxaline derivatives have demonstrated potent antibacterial
and antifungal properties.[1][4] The mechanism of action for some quinoxaline-based
antibiotics involves intercalation into DNA.[1]

o Anticancer Activity: Several studies have reported the anticancer potential of quinoxaline
derivatives against various cancer cell lines.[7] Some of these compounds are believed to
exert their effects by inhibiting specific kinases involved in cancer cell signaling.

 Antiviral and Anti-inflammatory Properties: Research has also explored the antiviral and anti-
inflammatory activities of certain quinoxaline compounds.[8]

Given the established biological activities of the quinoxaline scaffold, 2-(1-
Methylhydrazino)quinoxaline represents a valuable starting point for the design and
synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific
biological targets and mechanisms of action.

Diagram 2: General Biological Activities of Quinoxaline Derivatives

Quinoxaline Core

v v
Antimicrobial Anticancer Antiviral Anti_inflammatory
Click to download full resolution via product page
Pharmacological profile.
Conclusion

2-(1-Methylhydrazino)quinoxaline is a chemical entity with potential for further investigation
in drug discovery and development. This guide provides a summary of its known chemical
properties and a proposed synthetic route. The broad spectrum of biological activities
associated with the quinoxaline scaffold suggests that this compound and its derivatives could
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be promising candidates for the development of new therapeutic agents. Further experimental
work is necessary to fully characterize its synthesis, spectroscopic properties, and
pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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